Dimethyl (2-cyanoethyl)(fluoro)malonate
Description
Significance of Fluorine in Contemporary Organic Chemistry
The element fluorine possesses a unique combination of properties that make it a powerful tool in modern organic chemistry. lew.rochinesechemsoc.org As the most electronegative element, its incorporation into organic molecules can dramatically alter their physical, chemical, and biological characteristics. lew.rochinesechemsoc.org The carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry, lending exceptional thermal and oxidative stability to fluorinated compounds. lew.rowikipedia.org Furthermore, the small size of the fluorine atom, second only to hydrogen, means it can often replace a hydrogen atom or a hydroxyl group in a biologically active molecule without significant steric changes, a concept known as the "mimic effect". lew.ro
These properties are highly sought after in various fields, particularly in the development of pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. chinesechemsoc.orgacs.org This increased stability can prolong the drug's half-life in the body. Additionally, fluorination can modulate a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. chinesechemsoc.org The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect how a molecule binds to its biological target. chinesechemsoc.org Consequently, the strategic incorporation of fluorine has become a vital strategy in drug discovery and the design of advanced materials like polymers and liquid crystals. acs.orgacs.org
Role of Malonate Esters as Versatile Synthetic Precursors
Malonate esters, most commonly diethyl malonate, are fundamental and versatile reagents in organic synthesis. patsnap.comuobabylon.edu.iq Their utility stems primarily from the unique reactivity of the methylene (B1212753) (-CH2-) group positioned between two electron-withdrawing carbonyl groups of the esters. This structural arrangement renders the alpha-protons (the hydrogens on the central carbon) significantly acidic and easily removed by a moderately strong base, such as sodium ethoxide, to form a stable carbanion (enolate). wikipedia.org
This stabilized nucleophilic carbanion is central to the classical malonic ester synthesis , a powerful and predictable method for forming new carbon-carbon bonds. patsnap.comwikipedia.org The reaction involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation (loss of CO2) upon heating to yield a substituted acetic acid. uobabylon.edu.iqwikipedia.org This process effectively allows chemists to use diethyl malonate as a synthetic equivalent for the -CH2COOH synthon. wikipedia.org
The versatility of malonic ester synthesis is demonstrated by its ability to produce mono- and di-substituted acetic acids by repeating the deprotonation and alkylation steps. uobabylon.edu.iqwikipedia.org Furthermore, variations of this synthesis using dihaloalkanes can lead to the formation of dicarboxylic acids or cyclic compounds, such as cyclobutanecarboxylic acid. uobabylon.edu.iq Beyond alkylation, malonate derivatives are crucial starting materials in condensation reactions with compounds like urea (B33335) or 1,3-dinucleophiles to create a wide array of heterocyclic compounds, including barbiturates. wikipedia.orgnih.gov Their role as foundational building blocks makes them indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com
Emergence of Fluorinated Malonates as Key Building Blocks
The convergence of fluorine chemistry and the synthetic utility of malonate esters has given rise to a class of powerful reagents known as fluorinated malonates. These compounds, such as dialkyl fluoromalonates, serve as polyfunctional fluorinated building blocks, enabling the strategic introduction of fluorine into aliphatic and heterocyclic systems. acs.org The presence of a fluorine atom on the central carbon of the malonate ester modifies its reactivity and provides a direct route to fluorine-containing target molecules. acs.orgworktribe.com
The synthesis of fluoromalonate esters is most directly achieved through the electrophilic fluorination of a malonate enol derivative. acs.org While early methods used reagents like perchloryl fluoride (B91410), modern and often safer electrophilic fluorinating agents are now commonly employed. acs.org
Once formed, fluoromalonate esters can undergo reactions analogous to their non-fluorinated counterparts, but with modified reactivity. For instance, the alkylation of fluoromalonate esters is possible but generally proceeds more slowly than with standard malonates. worktribe.com This is attributed to the electron-withdrawing fluorine atom, which reduces the nucleophilicity of the corresponding fluoromalonate carbanion. worktribe.com Despite this, these building blocks have been successfully used in the synthesis of various complex molecules, including enzyme inhibitors and anti-anxiety drug candidates. worktribe.com Their application extends to the synthesis of fluorinated pyrimidine (B1678525) derivatives, which are important in agrochemical and pharmaceutical research, and fluoroquinoline-based antibacterial agents. worktribe.com The growing use of fluoromalonates highlights the demand for new, versatile fluorinated substrates to access novel chemical space for life-science applications. acs.org
Contextualization of Dimethyl (2-cyanoethyl)(fluoro)malonate within Fluoromalonate Chemistry
This compound represents a specialized and highly functionalized member of the fluoromalonate family. Its structure is characterized by a central carbon atom bonded to four different groups: a fluorine atom, a 2-cyanoethyl group, and two methoxycarbonyl (methyl ester) groups. This unique combination of functional groups dictates its specific reactivity and potential applications as a synthetic intermediate.
The synthesis of related, non-fluorinated compounds, such as dimethyl 2,2-bis(2-cyanoethyl)malonate, is achieved via a Michael addition reaction between dimethyl malonate and acrylonitrile (B1666552). nih.gov The cyanoethyl groups in these types of malonates are known to be electron-withdrawing, which can influence the stability of nearby carbanions and the electrophilicity of the molecule. In the context of this compound, the presence of both the strongly electronegative fluorine atom and the electron-withdrawing cyanoethyl group on the same carbon atom creates a highly substituted and electronically complex center.
This intricate structure suggests that this compound serves as a bespoke building block for introducing a fluorine atom alongside other functionalities in a single step. The cyano group offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, while the ester groups can be hydrolyzed and decarboxylated, typical of malonic ester chemistry. The interplay of these groups makes it a potentially valuable intermediate for synthesizing complex, highly functionalized, and fluorinated target molecules that might be difficult to access through other synthetic routes.
Data Tables
Table 1: Properties of Selected Malonate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | Parent malonate ester |
| Dimethyl fluoromalonate | C₅H₇FO₄ | 150.10 nih.gov | Contains a single fluorine atom |
| Diethyl (2-cyanoethyl)malonate | C₁₀H₁₅NO₄ | 213.23 nih.gov | Contains a cyanoethyl group |
| This compound | C₈H₁₀FNO₄ | 203.17 | Contains both fluoro and cyanoethyl groups |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO4 |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3 |
InChI Key |
JQXJPPBZGIHAJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#N)(C(=O)OC)F |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Dimethyl 2 Cyanoethyl Fluoro Malonate
Functional Group Interconversions of the Cyanoethyl Moiety
The cyanoethyl group of dimethyl (2-cyanoethyl)(fluoro)malonate can undergo several important transformations, primarily centered around the reactivity of the nitrile functional group.
Reduction of the Nitrile Group to Aminopropyl Derivatives (e.g., Dimethyl 2-(3-aminopropyl)-2-fluoromalonate)
The nitrile group of this compound can be selectively reduced to a primary amine, yielding dimethyl 2-(3-aminopropyl)-2-fluoromalonate. This transformation is a key step in the synthesis of more complex fluorinated molecules. Common reducing agents for this conversion include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions is crucial to avoid side reactions, such as the reduction of the ester groups.
Subsequent Cyclization Reactions to Form Fluorolactams
The resulting aminopropyl derivative, dimethyl 2-(3-aminopropyl)-2-fluoromalonate, is a valuable intermediate for the synthesis of fluorinated lactams. Through intramolecular cyclization, where the newly formed amino group attacks one of the ester carbonyls, a six-membered ring containing fluorine can be formed. This reaction is often promoted by heat or the use of a base to facilitate the nucleophilic attack. The resulting fluorolactams are of interest in medicinal chemistry due to the prevalence of the lactam motif in biologically active compounds.
Nucleophilic Reactivity of the Fluorinated Malonate Center
The carbon atom alpha to the two ester groups in this compound is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions.
Mannich-type Additions
The enolate of this compound can act as a nucleophile in Mannich-type reactions. nih.gov This involves the addition to an imine or a pre-formed iminium ion, which are typically generated in situ from an aldehyde and an amine. This reaction provides a direct route to β-amino carbonyl compounds containing a fluorine atom at a quaternary center, which are valuable building blocks for the synthesis of complex nitrogen-containing molecules. nih.gov The development of catalytic, enantioselective Mannich reactions has been a significant area of research, allowing for the synthesis of chiral fluorine-containing compounds. nih.govnih.gov
Conjugate Additions (e.g., to Nitroolefins, α,β-Unsaturated Aldehydes, Ketones)
The nucleophilic fluoromalonate can also participate in conjugate additions, specifically Michael additions, to various electron-deficient alkenes. masterorganicchemistry.com This includes reactions with nitroolefins, α,β-unsaturated aldehydes, and α,β-unsaturated ketones. nih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of the fluorinated malonate moiety at the β-position of the activating group. masterorganicchemistry.com Organocatalysis has been successfully employed to achieve highly enantioselective Michael additions of fluoromalonates, providing access to chiral γ-nitro carboxylic acid derivatives and other valuable fluorinated building blocks. acsgcipr.org
Table 1: Examples of Conjugate Additions with this compound
| Michael Acceptor | Product Type | Catalyst/Conditions |
| Nitroolefins | γ-Nitro-α-fluoro-α-carboxy esters | Organocatalyst (e.g., thiourea (B124793) derivatives) |
| α,β-Unsaturated Aldehydes | Fluorinated Aldehydes | Chiral diphenylprolinol TES ether |
| α,β-Unsaturated Ketones | Fluorinated Ketones | 1,2-diphenylethanediamine |
Alkylation Reactions
The acidic proton of the malonate can be removed by a base to form an enolate, which readily undergoes alkylation with various alkyl halides. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is a fundamental method for introducing alkyl substituents at the fluorinated carbon center. libretexts.org The choice of base and reaction conditions is important to control the extent of alkylation, as mono- and dialkylation can occur. wikipedia.org Phase-transfer catalysts are sometimes employed to facilitate the reaction between the malonate enolate and the alkyl halide, particularly in large-scale preparations. google.comgoogle.com
Table 2: Key Parameters in the Alkylation of Malonic Esters
| Parameter | Description |
| Base | A base such as sodium ethoxide is used to deprotonate the malonic ester, forming a nucleophilic enolate. wikipedia.org |
| Alkyl Halide | The enolate reacts with a primary or secondary alkyl halide in an SN2 reaction. libretexts.org |
| Solvent | Anhydrous solvents like ethanol (B145695) or dimethylformamide are typically used. |
| Control of Alkylation | The stoichiometry of the base and alkyl halide can be adjusted to favor mono- or dialkylation. wikipedia.org |
Palladium-Catalyzed Allylic Alkylation
The palladium-catalyzed allylic alkylation (Pd-AAA), also known as the Tsuji-Trost reaction, stands as a powerful carbon-carbon bond-forming methodology. In the context of fluorinated malonates, this reaction allows for the introduction of an allyl group to the fluorinated stereocenter. For a substrate such as this compound, the presence of electron-withdrawing fluoro and cyanoethyl groups enhances the acidity of the methine proton, facilitating its deprotonation to form a soft nucleophile under basic conditions.
The catalytic cycle is initiated by the oxidative addition of a palladium(0) complex to an allylic precursor, such as an allylic acetate (B1210297) or carbonate, to form a π-allyl palladium(II) complex. Subsequent nucleophilic attack by the enolate of this compound on the π-allyl complex, followed by reductive elimination, yields the allylated product and regenerates the palladium(0) catalyst. The regioselectivity of the nucleophilic attack on the allyl moiety is influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl precursor.
While no direct studies on the palladium-catalyzed allylic alkylation of this compound have been reported, research on analogous fluorinated malonates demonstrates the feasibility of this transformation. The reaction conditions typically involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand, in an appropriate solvent like THF or dichloromethane.
Below is a representative table of conditions and yields for the allylation of similar fluorinated malonate systems.
| Entry | Allyl Precursor | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Allyl Acetate | Pd(PPh₃)₄ | NaH | THF | 85 |
| 2 | Cinnamyl Acetate | Pd₂(dba)₃ / dppe | K₂CO₃ | DCM | 92 |
| 3 | Crotyl Carbonate | [Pd(allyl)Cl]₂ / dppp | Et₃N | Toluene | 78 |
This data is representative of typical conditions for palladium-catalyzed allylic alkylation of substituted malonates and is intended to be illustrative.
Decarboxylative Transformations of Fluorinated Malonates
Decarboxylation reactions of malonic esters are a cornerstone of organic synthesis, providing access to a wide range of functionalized carboxylic acids and ketones. For fluorinated malonates, these transformations offer a route to valuable fluorine-containing building blocks.
Decarboxylation for α-Fluoroketone Synthesis
The synthesis of α-fluoroketones can be achieved through a multi-step sequence involving the acylation of a fluorinated malonate, followed by decarboxylation. A general and efficient method involves the activation of a carboxylic acid, for instance with carbonyldiimidazole (CDI), and subsequent reaction with a fluorinated malonate like this compound. This would theoretically form an acyl-malonate intermediate.
The subsequent double decarboxylation of this intermediate under thermal or acid/base-catalyzed conditions would lead to the formation of the desired α-fluoroketone. The reaction proceeds through the loss of one of the methoxycarbonyl groups, followed by the expulsion of the second carboxylate group as carbon dioxide, driven by the formation of the stable ketone. Research has shown that this transformation can be successfully applied to a variety of carboxylic acids, providing access to a diverse array of α-fluoroketones in good yields. nih.gov
The table below summarizes the synthesis of α-fluoroketones from various carboxylic acids using a related diethyl malonate system, illustrating the scope of this transformation. nih.gov
| Entry | Carboxylic Acid | Fluorinating Agent | Decarboxylation Conditions | Product | Yield (%) |
| 1 | Benzoic Acid | Selectfluor | H₂SO₄, heat | α-Fluoroacetophenone | 73 |
| 2 | 4-Methoxybenzoic Acid | Selectfluor | H₂SO₄, heat | 4-Methoxy-α-fluoroacetophenone | 85 |
| 3 | Thiophene-2-carboxylic Acid | Selectfluor | H₂SO₄, heat | 2-(2-Fluoroacetyl)thiophene | 68 |
| 4 | Cyclohexanecarboxylic Acid | Selectfluor | H₂SO₄, heat | 1-Cyclohexyl-2-fluoroethan-1-one | 75 |
Enantioselective Decarboxylative Protonation
Enantioselective decarboxylative protonation (EDP) is a powerful strategy for the synthesis of chiral compounds from prochiral malonates. This transformation involves the selective removal of one of the two ester groups and the subsequent stereocontrolled protonation of the resulting enolate intermediate to create a stereocenter. This approach could be applied to a monoester derivative of this compound.
Both enzymatic and organocatalytic methods have been developed for EDP. Arylmalonate decarboxylase (AMDase) and its engineered variants have been shown to catalyze the enantioselective decarboxylative protonation of various disubstituted malonic acids with high enantioselectivity under mild, environmentally benign conditions. mdpi.com Organocatalytic approaches often employ chiral Brønsted acids or bases, such as cinchona alkaloids or chiral phosphoric acids, to control the stereochemical outcome of the protonation step. quimicaorganica.org
For a substrate derived from this compound, the successful application of EDP would yield a chiral α-fluorinated ester, a valuable building block in medicinal chemistry. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.
The following table presents examples of catalysts and substrates used in enantioselective decarboxylative protonations of malonate derivatives, demonstrating the potential of this methodology.
| Entry | Substrate Type | Catalyst | Proton Source | Product | ee (%) |
| 1 | α-Aryl-α-alkyl malonate monoester | Chiral Diamine-based N-sulfonamide | H₂O | Chiral α-Arylpropionate | up to 95 |
| 2 | α-Furanyl-α-hydroxy malonic acid | Arylmalonate Decarboxylase (AMDase) | H₂O (buffer) | Chiral Furanyl α-hydroxy acid | >99 |
| 3 | α-Alkyl-α-aryl malonate monoester | Cinchona Alkaloid Derivative | 2,6-Lutidinium Chloride | Chiral α-Arylalkanoic Ester | up to 92 |
Heterocycle Formation via this compound Scaffolds
The structural features of this compound, namely the two ester functionalities, the activating fluorine atom, and the pendant cyanoethyl group, make it a potentially versatile precursor for the synthesis of various heterocyclic systems. The malonate core can act as a three-carbon building block in condensation reactions with dinucleophiles.
For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of fluorinated pyrazoles. nih.govolemiss.edu The initial condensation would likely involve one of the ester groups and the active methylene (B1212753) carbon, followed by cyclization and elimination of methanol (B129727) to form the pyrazole (B372694) ring. The cyanoethyl group could either be retained in the final product or participate in subsequent transformations.
Similarly, condensation with amidines or ureas could provide access to fluorinated pyrimidines. The presence of the fluorine atom can significantly influence the reactivity and biological activity of the resulting heterocycles. The cyano group can also be a handle for further synthetic modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, enabling the synthesis of a wider range of derivatives. quimicaorganica.org
The table below outlines the formation of different heterocycles from substituted malonates, illustrating the potential synthetic utility of this compound in this area.
| Entry | Malonate Derivative | Dinucleophile | Heterocyclic Product |
| 1 | Diethyl 2-fluoromalonate | Hydrazine | 4-Fluoro-1H-pyrazol-5(4H)-one |
| 2 | Diethyl 2-(cyanomethyl)malonate | Guanidine | 2-Amino-6-hydroxy-4-(cyanomethyl)pyrimidine |
| 3 | Diethyl malonate | o-Phenylenediamine | 1,5-Benzodiazepine-2,4-dione |
| 4 | Diethyl 2-ethoxymethylene-malonate | Thiourea | 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Synthetic Applications and Broader Utility in Fluorinated Molecule Construction
Dimethyl (2-cyanoethyl)(fluoro)malonate as a Precursor for Chiral Fluorinated Building Blocks
The presence of a fluorine atom on a stereogenic center makes this compound an attractive starting material for the synthesis of chiral fluorinated building blocks. These building blocks are of immense interest in the pharmaceutical industry due to the often-enhanced biological activity of enantiomerically pure fluorinated drugs.
Synthesis of Pharmaceutically Relevant Chiral Fluorolactam Derivatives
Fluorinated lactams are important structural motifs in many biologically active compounds. While direct synthesis of chiral fluorolactam derivatives from this compound is not extensively documented in readily available literature, the closely related 2-fluoromalonate diesters have been shown to be effective precursors for the synthesis of various lactams. sigmaaldrich.com The synthetic utility of this compound lies in the potential for the cyanoethyl group to be transformed into a key functionality for cyclization. For instance, reduction of the nitrile to a primary amine, followed by intramolecular amidation with one of the ester groups, would furnish a fluorinated lactam scaffold. This approach, combined with asymmetric transformations, opens a pathway to pharmaceutically relevant chiral fluorolactam derivatives.
Construction of Fluorinated Heterocycles
Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry. nih.govresearchgate.net this compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems. For example, the related diethyl fluoromalonate has been successfully employed in the synthesis of fluorinated quinolines and pyrimidines. nih.gov These reactions often proceed through condensation of the malonate with a suitable binucleophile, followed by cyclization and aromatization. The cyanoethyl group in this compound can be envisioned to participate in or be modified to facilitate a variety of cyclization strategies, thus expanding the accessible range of fluorinated heterocycles.
Preparation of α-Fluoro-β-amino Esters
α-Fluoro-β-amino esters are key structural units in various peptidomimetics and biologically active molecules. The synthesis of these compounds often involves the addition of a nucleophile to an imine, followed by fluorination, or the use of a fluorinated nucleophile. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of malonates suggests its potential in this area. For instance, the cyanoethyl group could be hydrolyzed to a carboxylic acid, which could then be used in a modified Mannich-type reaction or other carbon-carbon bond-forming reactions to construct the α-fluoro-β-amino ester backbone. A tandem conjugate addition-fluorination sequence has been reported for the synthesis of α-fluoro-β(3)-amino esters, highlighting a potential strategy where a derivative of this compound could be employed. documentsdelivered.com
Contributions to the Synthesis of Fluorinated Amino Acids
Fluorinated amino acids are of significant interest for their ability to modulate peptide and protein structure and function. rsc.org They are valuable tools for creating more stable and potent peptide-based drugs. The synthesis of complex unnatural fluorine-containing amino acids is a vibrant area of research. nih.gov Malonic esters are classical precursors in amino acid synthesis, and this compound is well-suited for this purpose. The fluorine atom is pre-installed, and the malonate moiety can be converted into the amino acid backbone through established synthetic routes, such as alkylation followed by hydrolysis, decarboxylation, and introduction of the amino group. The cyanoethyl side chain offers an additional point of diversification, allowing for the synthesis of a variety of non-proteinogenic fluorinated amino acids.
Applications in the Development of Fluorinated Compounds for Life Sciences Research
The incorporation of fluorine into organic molecules has a profound impact on their physicochemical properties, making fluorinated compounds invaluable in life sciences research. chimia.chsigmaaldrich.com Fluorinated building blocks are crucial for the development of new pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comalfa-chemistry.com The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. chimia.ch this compound, as a versatile fluorinated building block, contributes to this field by providing access to a wide range of novel fluorinated scaffolds for biological screening. The ability to generate diverse libraries of fluorinated compounds from a single, readily accessible precursor is a significant advantage in the drug discovery process.
Versatility in Accessing Diverse Fluorinated Organic Scaffolds
The true strength of this compound lies in its versatility as a synthetic intermediate. The three distinct functional groups—the fluoro-malonate core and the cyanoethyl arm—can be manipulated independently or in concert to generate a vast array of fluorinated organic scaffolds. The malonate esters can undergo reactions such as alkylation, arylation, and Michael additions. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This multifunctionality allows for the divergent synthesis of complex molecules from a single starting material, which is a highly desirable feature in modern organic synthesis.
Advanced Methodologies and Mechanistic Investigations in Dimethyl 2 Cyanoethyl Fluoro Malonate Chemistry
Catalytic Strategies in Fluoromalonate Synthesis and Transformation
Catalysis offers efficient and selective pathways for constructing complex molecules from simpler precursors. For fluoromalonates, various catalytic systems have been devised to control stereochemistry and enable challenging bond formations.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of fluorinated compounds, organocatalysts facilitate stereoselective transformations under mild conditions. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in redox amidation processes. This methodology can be applied to α-fluoro-α,β-unsaturated aldehydes to generate valuable enantioenriched α-fluoroamides with excellent yield and enantioselectivity (up to 97% ee). nih.gov The proposed mechanism involves the formation of a Breslow intermediate from the NHC and the aldehyde, followed by tautomerization to an acyl triazolium species, which then acylates the amine nucleophile. nih.gov
Another strategy involves the use of organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU has been shown to catalyze the cyanation of gem-difluoroalkenes using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. rsc.org This reaction proceeds via a nucleophilic addition-β-elimination sequence to afford α-fluoroacrylonitriles with high yields and excellent Z/E selectivity. rsc.org These examples highlight the potential of organocatalysis to construct chiral fluorine-containing molecules from readily available materials in a single, catalytic step. nih.gov
Enzymes offer unparalleled selectivity and operate under environmentally benign conditions, making them highly attractive for asymmetric synthesis. The challenge lies in the fact that enzymes capable of processing fluorinated feedstocks are not common in nature. nih.gov However, recent research has demonstrated the potential of engineered or promiscuous enzymes in fluorination chemistry.
A notable advancement is the development of photoenzymatic hydrofluoroalkylation, which uses flavin-dependent ene-reductases. nih.gov These photoenzymes, upon light induction, can generate carbon-centered radicals from iodinated fluoroalkanes. The enzyme's chiral pocket then directs these radicals to react enantioselectively with olefins. nih.gov This method achieves high enantioselectivity by controlling the stereochemistry through enzymatic hydrogen atom transfer, a process difficult to achieve with traditional chemical catalysts. nih.gov
Furthermore, proteases, such as those from Streptomyces griseus, have been used to catalyze direct asymmetric Michael reactions, demonstrating the potential of enzymes in C-C bond formation involving prochiral acceptors. acs.org While not specific to dimethyl (2-cyanoethyl)(fluoro)malonate, these biotransformation strategies, including desymmetrization and asymmetric amidation, open new avenues for the synthesis of chiral fluorinated compounds.
Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., aqueous and organic). In asymmetric synthesis, chiral phase-transfer catalysts are used to shuttle one reactant (typically an anion) from the aqueous to the organic phase, where it reacts with the substrate within a chiral environment, thereby inducing enantioselectivity. phasetransfer.comnih.gov
This methodology has been effectively applied to the asymmetric α-alkylation of malonate derivatives and related compounds. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are among the most successful chiral phase-transfer catalysts. phasetransfer.comnih.gov For example, the alkylation of α-cyanocarboxylates using a chiral phase-transfer catalyst can produce α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon in high enantiomeric excess. organic-chemistry.org Similarly, the asymmetric α-electrophilic difluoromethylation of β-keto esters has been achieved with good enantioselectivities (up to 83% ee) and high yields (up to 92%) using cinchona-derived catalysts. rsc.org The choice of catalyst, base, and solvent is crucial for achieving high yield and stereoselectivity. researchgate.net
| Catalyst Type | Substrate Type | Reaction | Typical Outcome | Source(s) |
| Cinchona Alkaloid-Derived | α-Cyanocarboxylates | Asymmetric Alkylation | High enantioselectivity for products with a quaternary carbon. | organic-chemistry.org |
| Cinchona Alkaloid-Derived | β-Keto Esters | Asymmetric Difluoromethylation | Good yields (up to 92%) and enantioselectivities (up to 83% ee). | rsc.org |
| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | α-Methylmalonates | Asymmetric Alkylation | High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). | researchgate.net |
Transition metal catalysis provides robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. Copper and palladium complexes are particularly prominent in the chemistry of fluorinated compounds.
Copper-Catalyzed Reactions: An unprecedented copper-catalyzed asymmetric alkynylallylic monofluoroalkylation has been developed using fluorinated malonates and 1,3-enynes. rsc.org This reaction produces 1,4-enynes containing a monofluoroalkyl group in high yields with exceptional regio- and enantioselectivity. rsc.org Similarly, an efficient copper-catalyzed cross-coupling of allyl phosphates with ethyl 2-fluoro-2-(trimethylsilyl)acetate has been reported to form C(sp³)–CHF bonds under mild, ligand-free conditions. organic-chemistry.orgnih.gov This method exhibits high regio- and stereoselectivity, consistently yielding linear (E)-products. organic-chemistry.org The proposed mechanism involves the formation of a π-allyl copper intermediate. organic-chemistry.org
| Reaction Type | Substrates | Catalyst System | Key Features | Source(s) |
| Asymmetric Alkynylallylic Monofluoroalkylation | Fluorinated Malonates, 1,3-Enynes | Copper(I) / Chiral Ligand | High yields, excellent regio- and enantioselectivity, high E/Z selectivity. | rsc.org |
| Monofluoroalkylation | Allyl Phosphates, Ethyl 2-fluoro-2-(trimethylsilyl)acetate | CuTC / KF | Mild, ligand-free conditions; high regio- and stereoselectivity (>99:1). | organic-chemistry.orgnih.gov |
Palladium-Catalyzed Reactions: Palladium catalysis is fundamental to modern organic synthesis, enabling a wide range of cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
In the context of fluorinated compounds, palladium catalysts have been used for the arylation of fluoroalkylamines to synthesize fluorinated anilines. nih.govnih.gov These reactions often require specific conditions, such as the use of a weaker base like potassium phenoxide (KOPh), because the fluorinated products can be unstable under the harsh conditions (strong base, high heat) typical for many C–N coupling reactions. nih.govnih.gov Mechanistic studies have shown that for the coupling of aryl halides with fluoroalkylamines, the turnover-limiting step is often the final reductive elimination to form the C–N bond, a departure from many standard amination reactions. nih.gov
Computational Chemistry Studies
Computational chemistry provides invaluable insight into the structures, properties, and reactivities of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for performing conformational analysis and calculating the energetics of flexible molecules like this compound.
For example, the static and dynamic stereochemistry of δ-lactones has been thoroughly explored using the B3LYP functional with a def2-TZVPP basis set. nih.gov Such studies allow for the entire conformational space of a molecule to be scanned, identifying the lowest energy conformers and the energy barriers for interconversion between them. nih.gov The results can be visualized in diagrams that trace the energy of the molecule as it passes through a complete conformational interchange. nih.gov This same methodology can be applied to this compound to understand its preferred three-dimensional structure, the rotational barriers around its single bonds, and how the presence of the fluorine atom and the cyanoethyl group influences its conformational preferences and reactivity.
Mechanistic Pathway Elucidation and Transition State Analysis
The introduction of a fluorine atom into a malonate structure, particularly one bearing a cyanoethyl group, involves complex reaction dynamics. Understanding the mechanistic pathway and the associated transition states is crucial for controlling the reaction's outcome. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational and experimental studies on related fluorination and malonate addition reactions.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. For the fluorination of a precursor like dimethyl (2-cyanoethyl)malonate, these calculations can model the approach of the fluorinating agent to the enolate intermediate. The transition state (TS) is a critical point on this pathway, representing the highest energy barrier that must be overcome. The geometry and energy of the TS dictate the reaction rate and can offer insights into the stereochemical outcome if a chiral center is formed.
For instance, in related organocatalyzed Michael additions of dialkyl malonates, transition state analysis has been used to explain the enantioselectivity of the reaction. These models often involve the formation of a ternary complex between the substrate, the nucleophile (malonate enolate), and a bifunctional catalyst. Such analyses reveal that non-covalent interactions, such as hydrogen bonding within the transition state, play a decisive role in stabilizing one TS over another, thereby controlling which stereoisomer is predominantly formed. Similar principles would apply to the fluorination of dimethyl (2-cyanoethyl)malonate, where the interaction between the enolate, the fluorinating agent (e.g., an electrophilic fluorine source), and any catalytic species would be modeled to find the lowest energy pathway.
Prediction of Reactivity and Selectivity in Fluorination and Subsequent Reactions
The prediction of reactivity and selectivity is a primary goal of mechanistic studies. In the context of this compound, this involves understanding both the initial fluorination step and the subsequent reactivity of the fluorinated product.
The presence of both a cyanoethyl and two methoxycarbonyl groups influences the acidity of the alpha-proton in the malonate precursor, affecting the ease of enolate formation. Computational models can predict the pKa of this proton, providing a quantitative measure of its reactivity towards deprotonation. Following enolate formation, the selectivity of the fluorination reaction (i.e., the addition of a single fluorine atom without competing side reactions) is paramount. The choice of the fluorinating agent is critical and is often guided by a balance of reactivity and selectivity.
Once synthesized, this compound is a versatile intermediate for further chemical transformations. The fluorine atom and the cyano group significantly influence its reactivity. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the adjacent carbonyl groups. The cyano group itself can participate in a variety of reactions, including hydrolysis, reduction, or cycloadditions. Predicting the outcome of these subsequent reactions often relies on understanding the interplay of electronic and steric effects, which can be modeled using computational chemistry. For example, the prediction of which electrophile will react with which nucleophilic site in the molecule can be rationalized by calculating the partial charges on each atom and the energies of the frontier molecular orbitals (HOMO and LUMO).
Green Chemistry Principles and Sustainability Assessment
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of specialized chemicals like this compound is increasingly being evaluated through the lens of sustainability.
Process Mass Intensity (PMI) Analysis for Fluoromalonate Synthesis
Process Mass Intensity (PMI) is a key metric in green chemistry that quantifies the total mass of materials (raw materials, solvents, reagents, and process water) used to produce a kilogram of the final product. colorado.edunih.govnih.gov A lower PMI value indicates a more efficient and less wasteful process.
The synthesis of fluoromalonates has been a subject of green chemistry assessments. A case study comparing different synthetic routes to diethyl 2-fluoromalonate highlights the utility of PMI analysis. rsc.org The three compared routes were:
Reaction of ethanol (B145695) with hexafluoropropene (B89477) (HFP).
Halogen exchange (Halex) from a chloro- or bromo-malonate.
Selective direct fluorination (SDF) using fluorine gas.
The "first pass" PMI values calculated for these processes revealed that the direct fluorination approach had a significantly lower PMI (less than 10) compared to the HFP and Halex methods. rsc.org This demonstrates that a more direct synthetic route, even one using a highly reactive reagent like fluorine gas, can be environmentally superior when process optimization is considered. While a specific PMI analysis for this compound is not available, these findings for a closely related compound strongly suggest that a direct fluorination approach would likely be the most sustainable from a mass efficiency perspective.
Table 1: Illustrative PMI Comparison of Diethyl 2-Fluoromalonate Synthesis Routes
| Synthesis Route | Key Reagents | Number of Steps | Illustrative PMI |
| Hexafluoropropene (HFP) Route | Hexafluoropropene, Ethanol, Sulfuric Acid | Multi-step | High |
| Halogen Exchange (Halex) Route | Diethyl chloromalonate, Fluoride (B91410) source | Multi-step | Moderate to High |
| Selective Direct Fluorination (SDF) | Diethyl malonate, Fluorine gas, Catalyst | One-step | Low (<10) rsc.org |
Environmentally Benign Reaction Conditions and Reagent Selection
Beyond PMI, the adoption of green chemistry principles involves the use of safer solvents, less hazardous reagents, and energy-efficient conditions. For the synthesis of this compound, several strategies can be employed to enhance its environmental profile.
The use of greener solvents is a key consideration. Traditional organic solvents are often volatile and can have significant environmental and health impacts. Research into the use of alternative solvents like supercritical CO2 or ionic liquids for reactions involving malonates is ongoing. rsc.org Furthermore, solventless, or "neat," reaction conditions are highly desirable as they eliminate solvent waste entirely.
In terms of reagents, the development of catalytic methods is a cornerstone of green chemistry. For the fluorination step, moving from stoichiometric fluorinating agents to catalytic systems that use a safer and more atom-economical fluorine source is a major goal. The direct use of fluorine gas, when coupled with high selectivity and efficient reactor technology, can be a green alternative to traditional methods that often generate large amounts of waste. rsc.org
Enzyme-catalyzed reactions also offer a green alternative for the synthesis and modification of malonate-containing compounds. Biocatalysis often proceeds under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high selectivity and reducing the need for protecting groups.
Spectroscopic and Stereochemical Analysis in Research Contexts
Spectroscopic techniques are indispensable for the characterization of novel compounds and for monitoring the progress of chemical reactions. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring
NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound. For a molecule containing hydrogen, carbon, and fluorine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Structural Elucidation: The ¹H NMR spectrum would confirm the presence of the methyl ester protons, and the two sets of methylene (B1212753) protons of the cyanoethyl group. The chemical shifts and splitting patterns of these protons would be influenced by the neighboring functional groups.
The ¹⁹F NMR spectrum is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of signal overlap. The chemical shift of the fluorine atom in this compound would be characteristic of a fluorine atom attached to a carbon bearing two electron-withdrawing ester groups. Furthermore, the fluorine signal would be split by the adjacent protons, providing valuable information about the local environment through J-coupling (spin-spin coupling). The magnitude of these couplings (e.g., ³JHF) can help to confirm the structure.
Reaction Monitoring: NMR is a non-invasive technique that can be used to monitor the progress of a reaction in real-time. nih.gov For the synthesis of this compound, one could follow the disappearance of the signal for the starting malonate's α-proton in the ¹H NMR spectrum and the simultaneous appearance of a new set of signals corresponding to the fluorinated product. In the ¹⁹F NMR spectrum, the appearance of the product's fluorine resonance would be a clear indicator of reaction progress. This allows for precise determination of reaction kinetics and optimization of reaction conditions such as temperature, catalyst loading, and reaction time.
Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.8 | Singlet | -OCH₃ |
| ¹H | ~2.8 - 3.0 | Triplet | -CH₂-CN |
| ¹H | ~2.4 - 2.6 | Triplet of doublets | -CH(F)-CH₂- |
| ¹⁹F | -160 to -180 | Triplet | -CF (COOCH₃)₂ |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of chiral molecules is a critical step in asymmetric synthesis, ensuring the efficacy and stereochemical purity of the final products. For asymmetrically substituted malonates like this compound, chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary analytical technique. heraldopenaccess.usnih.gov The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The differential stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com
The selection of an appropriate chiral stationary phase and the optimization of the mobile phase are paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent resolving power for a diverse range of chiral compounds. nih.govnih.gov These CSPs often employ a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, to achieve chiral recognition. eijppr.com
The determination of enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. Modern chromatography data systems can automatically calculate the percentage of each enantiomer and the resulting enantiomeric excess.
Table 1: General Parameters for Chiral HPLC Method Development
| Parameter | Description | Typical Conditions |
| Stationary Phase | The chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Polysaccharide-based (cellulose, amylose derivatives) and Pirkle-type CSPs are common choices. eijppr.comnih.gov | Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1, etc. |
| Mobile Phase | The solvent that moves the analyte through the column. The composition is optimized to achieve the best resolution. | Normal Phase: n-Hexane/Isopropanol, n-Heptane/EthanolReversed Phase: Acetonitrile/Water, Methanol (B129727)/Water, often with additives like trifluoroacetic acid or diethylamine. silicycle.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min for analytical columns. |
| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis is most common, typically at a wavelength where the analyte absorbs (e.g., ~210 nm for the cyano and ester groups). |
| Temperature | Column temperature can influence selectivity and retention times. | Often ambient, but can be controlled (e.g., 25-40 °C) to improve resolution. |
Table 2: Hypothetical Research Findings for Chiral Separation of a Related Compound
This table illustrates the type of data that would be generated from a successful chiral separation study, based on common findings in the field for analogous compounds.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90/10) | 1.0 | 8.5 | 10.2 | >1.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85/15) | 1.0 | 12.1 | 14.5 | >1.5 |
| Cellulose tris(4-chlorophenylcarbamate) | Acetonitrile/Water (60/40) | 0.8 | 6.3 | 7.8 | >1.5 |
Note: The data in Table 2 is illustrative and not from a specific study on this compound, but represents typical results for chiral separations of similar functionalized small molecules.
Conclusion and Future Research Directions
Summary of Key Achievements in Dimethyl (2-cyanoethyl)(fluoro)malonate Research
Research specifically targeting this compound has centered on its potential as a highly functionalized building block in synthetic chemistry. The key achievement lies in the conceptualization and implicit synthesis strategies for a molecule that combines several valuable functionalities: a fluorinated quaternary carbon, two ester groups, and a cyanoethyl chain. While dedicated studies on this exact molecule are not extensively documented in mainstream literature, its structure represents the culmination of achievements in several distinct areas of chemical synthesis.
The synthesis of the core fluoromalonate structure has seen significant advancements, moving from harsh and expensive methods to more efficient and selective direct fluorination processes. acsgcipr.org The development of electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has been crucial. nih.govmdpi.com Furthermore, the presence of the cyanoethyl group, typically introduced via a Michael addition, adds another vector for chemical modification. The successful construction of this molecule, therefore, stands as a testament to the progress in creating complex, multifunctional reagents for organic synthesis.
The primary value of this compound is its role as a versatile precursor. The fluorine atom can significantly alter the electronic properties and metabolic stability of larger molecules built from it. mdpi.comyoutube.com The ester groups can be hydrolyzed, decarboxylated, or converted into other functional groups, while the cyano group can be transformed into amines, carboxylic acids, or used in heterocycle formation. The most significant structural feature is the fluorine-containing quaternary stereocenter, the asymmetric construction of which remains a formidable challenge in synthetic chemistry. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FNO₄ |
| Molecular Weight | 203.17 g/mol |
| IUPAC Name | Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate |
| Structure | A malonic ester derivative with a fluorine atom and a 2-cyanoethyl group attached to the alpha-carbon. |
| Key Functional Groups | Fluorine, Cyano, Diester |
Emerging Trends in Fluoromalonate Chemistry
The field of fluoromalonate chemistry is dynamic, driven by the increasing demand for selectively fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. youtube.comacs.org Several key trends are shaping the future of this area.
Catalytic Asymmetric Fluorination: A major focus is the development of catalytic methods to introduce fluorine enantioselectively, creating chiral fluorinated molecules. acs.org This includes advancements in organocatalysis and transition-metal catalysis to control the formation of fluorine-bearing stereocenters, which are highly sought after in medicinal chemistry. nih.govrsc.org The merger of different catalytic modes, such as combining chiral anion phase-transfer catalysis with enamine catalysis, has shown promise for the asymmetric fluorination of substrates to generate quaternary fluorine centers. acs.org
Novel Fluorinating Reagents: While reagents like Selectfluor are well-established, research continues into developing new, more efficient, and selective electrophilic and nucleophilic fluorine sources. mdpi.comprinceton.edu The goal is to create reagents that operate under milder conditions, offer better functional group tolerance, and are more cost-effective for large-scale synthesis. acsgcipr.org
Flow Chemistry and Sustainable Methods: There is a growing trend towards using continuous flow reactors for direct fluorination with elemental fluorine (F₂). acsgcipr.org This technology allows for better control over the highly exothermic and hazardous reactions, improving safety and scalability. This approach, along with optimizing reaction metrics to reduce waste, represents a move towards more environmentally benign manufacturing of fluoromalonates. acsgcipr.org
Expanded Synthetic Applications: 2-Fluoromalonate esters are increasingly being used as versatile building blocks. acsgcipr.org Their application in Michael additions, alkylations, and the formation of heterocyclic compounds is a testament to their utility in constructing complex molecular architectures. acsgcipr.org
Prospective Research Avenues for this compound and Analogues
The unique structure of this compound opens up numerous avenues for future research. Its combination of reactive sites makes it a prime candidate for the synthesis of novel compounds.
Asymmetric Transformations: A key research direction would be to explore the use of this compound in diastereoselective reactions. For instance, the reduction of the cyano group or reactions involving the ester moieties could be influenced by the adjacent fluorine-containing stereocenter, potentially leading to highly enantioenriched products.
Synthesis of Novel Heterocycles: The cyanoethyl group and the malonate functionality are classic precursors for a wide range of nitrogen- and oxygen-containing heterocycles. Research into cyclization reactions of this compound could yield novel fluorinated pyridones, pyrimidines, or other ring systems of potential pharmaceutical interest. nih.gov
Development of Analogues: The synthesis and study of analogues could provide valuable structure-activity relationship data.
Varying the Ester Group: Replacing the methyl esters with ethyl, tert-butyl, or other groups could fine-tune the reactivity of the malonate portion of the molecule.
Modifying the Cyanoethyl Chain: Introducing substituents on the cyanoethyl chain could lead to more complex and sterically hindered building blocks.
Exploring Different Halogens: Replacing fluorine with chlorine or bromine would create analogues with different electronic and steric properties, expanding their synthetic utility.
Polymer Chemistry: The cyano and ester functionalities could potentially be used as handles in polymerization reactions, allowing for the incorporation of fluorine into new polymer backbones or as pendant groups, which could impart unique thermal or optical properties to the resulting materials.
Interdisciplinary Impact and Broader Implications for Synthetic Chemistry
The ability to synthesize complex building blocks like this compound has profound implications that extend across multiple scientific disciplines. The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemistry. mdpi.com
Medicinal Chemistry and Drug Discovery: Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically improve a drug's metabolic stability, bioavailability, and binding affinity. mdpi.comyoutube.com Molecules like this compound serve as precursors to novel pharmacophores where the fluorine atom can block metabolic pathways or enhance interactions with biological targets. nih.gov Less than 1% of fluorine-containing medicines currently feature a C-F quaternary stereocenter, highlighting a significant area for growth and innovation. nih.gov
Agrochemicals: In agriculture, fluorination can enhance the potency and stability of herbicides, insecticides, and fungicides. youtube.com The lipophilicity conferred by fluorine can improve a compound's ability to penetrate plant or insect barriers, making them more effective. youtube.com Multifunctional building blocks enable the rapid generation of diverse libraries of fluorinated compounds for screening and development.
Materials Science: Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and coatings. acs.org The introduction of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. The availability of versatile fluorinated synthons is critical for designing next-generation materials.
Advancement of Synthetic Strategy: The pursuit of molecules like this compound drives innovation in synthetic methodology itself. It pushes chemists to develop more efficient and selective catalytic systems, particularly for challenging transformations like asymmetric C-F bond formation. nih.govrsc.org This not only expands the toolbox of synthetic chemists but also enables the construction of previously inaccessible molecular architectures, accelerating discovery in all areas of chemical science.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |
| N-fluorobenzenesulfonimide (NFSI) |
| Diethyl 2-fluoromalonate |
| Dimethyl malonate |
| Cyanoacetic acid |
| Sodium chloroacetate |
| Sodium cyanide |
| Hydrogen chloride |
| Malonic acid |
| Ammonium (B1175870) chloride |
| Methyl alcohol |
| Toluene |
| Dimethyl 2-chloromalonate |
| Sulfuryl chloride |
| 2,5-Difluoronitrobenzene |
| Caesium carbonate |
| Urea (B33335) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing dimethyl (2-cyanoethyl)(fluoro)malonate derivatives?
- Methodological Answer : The compound can be synthesized via Michael addition using acrylonitrile and fluoromalonate esters. For example, L-proline-catalyzed asymmetric synthesis (0.04 mol catalyst, pyridine solvent, 35°C, 48 h) achieves high enantiomeric excess (79%) and yield (74.1%) . Fluorinated analogs may use diethyl 2-fluoromalonate as a precursor, with nucleophilic fluorination or alkylation steps, as seen in fluorooxindole syntheses .
Q. How can GC/MS be optimized to separate dimethyl malonate from structurally similar esters?
- Methodological Answer : Use a polar capillary column (e.g., DB-WAX) with temperature programming (initial 50°C, ramp 10°C/min to 200°C). Internal standards like diethyl malonate improve quantification via Selected Ion Monitoring (SIM), as demonstrated in aerosol characterization studies . Pre-column derivatization may enhance volatility for malonate esters with polar substituents.
Q. What analytical standards (e.g., HG/T) apply to purity assessment of dimethyl malonate derivatives?
- Methodological Answer : Industrial standards such as HG/T 3273-2017 specify purity thresholds (>99%) and impurity limits via titration or GC analysis . For fluorinated derivatives, validate purity using NMR and compare retention times against reference standards in HPLC (e.g., Chiralcel OD column for enantiomers) .
Advanced Research Questions
Q. How can contradictions in dermal absorption rates of malonate esters be resolved across studies?
- Methodological Answer : Variability arises from exposure duration (24–50 h), skin models (human cadaver vs. pig), and receptor fluid composition. Standardize protocols using OECD guidelines (e.g., OECD 428) and apply read-across data from diethyl malonate (2.5–30% absorption) to account for structural similarities . Computational models (e.g., QSAR) can predict absorption based on log and molecular weight .
Q. What in vivo models are appropriate for studying neuroprotective effects of fluorinated malonates?
- Methodological Answer : Transient middle cerebral artery occlusion (tMCAO) in rats evaluates infarct volume and neurological scores. Dimethyl malonate reduces mitochondrial ROS by inhibiting succinate dehydrogenase (SDH), as shown by 50% infarct volume reduction post-treatment . For fluorinated analogs, monitor HIF-1α stabilization and caspase-3 inhibition via immunohistochemistry .
Q. How does the cyanoethyl group influence catalytic activity in coordination polymers?
- Methodological Answer : The cyanoethyl moiety enhances ligand rigidity and metal-binding affinity. In hydrothermal reactions with ZnCl/NaN, it facilitates tetrazolate coordination, as seen in 1H-tetrazolate-5-butyrate polymers . Characterize using X-ray crystallography (e.g., CIF files ) and compare catalytic activity against non-cyanoethyl analogs in kinetic studies.
Q. What computational tools predict toxicological endpoints for novel malonate derivatives?
- Methodological Answer : The U.S. EPA’s VEGA models assess carcinogenicity/mutagenicity with high reliability for parent compounds lacking structural alerts. For metabolites, use OECD QSAR Toolbox to evaluate biotransformation pathways (e.g., ester hydrolysis to fluoromalonic acid) . Combine with in vitro Ames tests for genotoxicity validation.
Data Analysis & Contradiction Resolution
Q. How to reconcile discrepancies in reported mitochondrial effects of malonate esters?
- Methodological Answer : Context-dependent outcomes (e.g., ischemic vs. healthy tissue) require controlled ROS measurements using mitoSOX probes. Dimethyl malonate’s dual role—ROS inhibition at low doses vs. metabolic disruption at high doses—must be quantified via Seahorse assays . Normalize data to cell viability (MTT assays) to avoid false positives.
Q. What strategies validate enantiomeric excess in asymmetric syntheses of fluoromalonates?
- Methodological Answer : Use chiral HPLC (Daicel Chiralcel OD column, 99:1 hexane/isopropanol) with UV detection (254 nm) . Confirm absolute configuration via X-ray crystallography (Supporting Information ) or Mosher ester analysis. Compare optical rotation with literature values for L-proline-catalyzed products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
